molecular formula C10H6N2O2 B13974736 4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione CAS No. 53868-01-2

4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione

Cat. No.: B13974736
CAS No.: 53868-01-2
M. Wt: 186.17 g/mol
InChI Key: VQJGJRROSAEMEH-UHFFFAOYSA-N
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Description

4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione is a heterocyclic compound that features a fused imidazoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s ability to induce the production of cytokines, such as interferon, highlights its potential in immunomodulation .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.

    Imidazo[4,5-b]pyridine: Investigated for its antiviral and anticancer properties.

    Imidazo[4,5-c]quinoline: Explored for its role in immunotherapy.

Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities .

Properties

CAS No.

53868-01-2

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,11-dione

InChI

InChI=1S/C10H6N2O2/c13-8-5-4-6-2-1-3-7-9(6)12(8)10(14)11-7/h1-5H,(H,11,14)

InChI Key

VQJGJRROSAEMEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)N3C(=O)C=C2

Origin of Product

United States

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